![molecular formula C5H3ClF3N3S B3047900 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione CAS No. 1480-67-7](/img/structure/B3047900.png)
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione
Overview
Description
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione, also known as ACTPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione involves the inhibition of various enzymes, including thymidylate synthase, dihydrofolate reductase, and xanthine oxidase. This leads to the inhibition of DNA synthesis, cell proliferation, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of DNA synthesis, cell proliferation, and inflammation. It has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential to form reactive metabolites.
Future Directions
There are several future directions for 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione research, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the development of new derivatives with improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced therapeutic efficacy.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions make it an interesting target for further research. However, more studies are needed to fully understand its potential clinical applications.
Scientific Research Applications
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In microbial infections research, this compound has been found to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
5-amino-2-chloro-6-(trifluoromethyl)-1H-pyrimidine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3S/c6-4-11-2(5(7,8)9)1(10)3(13)12-4/h10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZNYGUGHXUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=S)Cl)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407542 | |
Record name | 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1480-67-7 | |
Record name | 5-Amino-2-chloro-6-(trifluoromethyl)-4(3H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1480-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52338 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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